4-Bromo-4'-propoxy-1,1'-biphenyl chemical properties
4-Bromo-4'-propoxy-1,1'-biphenyl chemical properties
An In-depth Technical Guide to 4-Bromo-4'-propoxy-1,1'-biphenyl for Advanced Research and Development
Executive Summary
4-Bromo-4'-propoxy-1,1'-biphenyl is a bi-functional aromatic compound of significant interest in the fields of materials science and pharmaceutical development. Its rigid biphenyl core, coupled with a reactive bromine handle and a flexible propoxy chain, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in drug development. We will delve into detailed experimental protocols, mechanistic principles, and safety considerations to empower its effective utilization in advanced research and development projects.
Introduction: The Strategic Importance of Substituted Biphenyls
The 1,1'-biphenyl scaffold is a privileged structural motif in both medicinal chemistry and materials science. Its inherent rigidity and aromatic nature contribute to the thermal and electronic properties desirable in liquid crystals and organic electronics.[1] In the pharmaceutical realm, the biphenyl unit is a core component of numerous therapeutic agents, including the "sartan" class of angiotensin II receptor blockers used to treat hypertension.[2]
4-Bromo-4'-propoxy-1,1'-biphenyl emerges as a particularly valuable building block. The molecule is strategically derivatized with two key functional groups at opposite ends of the aromatic core:
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The Bromo Group: Located at the 4-position, this halogen serves as a highly effective reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] This allows for the precise and controlled extension of the molecular framework.
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The Propoxy Group: The 4'-propoxy chain provides solubility and influences the mesomorphic (liquid crystalline) properties of resulting materials. In a pharmaceutical context, this alkyl ether can modulate lipophilicity and metabolic stability, which are critical parameters in drug design.
This guide will explore the synthesis and chemical utility of this compound, providing the technical insights necessary for its application in constructing advanced functional materials and novel pharmaceutical candidates.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of 4-Bromo-4'-propoxy-1,1'-biphenyl are fundamental to its handling, characterization, and deployment in synthetic chemistry.
Core Properties
A summary of the key physicochemical data for 4-Bromo-4'-propoxy-1,1'-biphenyl is presented below.
| Property | Value | Source(s) |
| CAS Number | 154020-02-7 | [4] |
| Molecular Formula | C₁₅H₁₅BrO | [4] |
| Molecular Weight | 291.18 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | Inferred from analogs[1] |
| Melting Point | Not available; predicted to be higher than biphenyl (68-70 °C) | |
| Boiling Point | Not available; predicted to be >300 °C | Inferred from analogs |
| Solubility | Soluble in common organic solvents (THF, DCM, Chloroform); Insoluble in water | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic propoxy chain.
-
Aromatic Region (δ 6.9-7.6 ppm): Four distinct signals, appearing as doublets or multiplets, are expected for the eight aromatic protons on the two phenyl rings. The protons on the propoxy-substituted ring will be more upfield (lower ppm) due to the electron-donating effect of the ether, while the protons on the bromo-substituted ring will be further downfield.
-
Propoxy Chain:
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O-CH₂-: A triplet around δ 4.0 ppm.
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-CH₂-: A multiplet (sextet) around δ 1.8 ppm.
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-CH₃: A triplet around δ 1.0 ppm.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the 12 aromatic carbons and 3 aliphatic carbons. The carbon attached to the bromine (C-Br) will appear around δ 121 ppm, while the carbon attached to the oxygen (C-O) will be significantly downfield, around δ 159 ppm.
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IR (Infrared) Spectroscopy: Key vibrational bands will include:
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~3050-3000 cm⁻¹: Aromatic C-H stretching.
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~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propoxy group.
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~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.
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~1250 cm⁻¹: Aryl-O (ether) stretching.
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~1040 cm⁻¹: C-Br stretching.
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-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 290 and 292.
Synthesis and Purification
The most direct and efficient synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Synthetic Workflow: Williamson Ether Synthesis
This process involves the reaction of the phenolate anion of 4'-Bromo-[1,1'-biphenyl]-4-ol with an alkyl halide, in this case, 1-bromopropane.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.[7]
Materials:
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4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)
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1-Bromopropane (1.5 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
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2-Butanone (MEK) or Acetone (solvent)
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Dichloromethane (DCM) for extraction
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Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
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Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone (to make a ~0.5 M solution).
-
Addition of Alkyl Halide: Add 1-bromopropane (1.5 eq) to the suspension under a nitrogen or argon atmosphere.
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Reaction: Heat the reaction mixture to reflux (approx. 80°C for 2-butanone) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Workup - Filtration: Dilute the mixture with dichloromethane. Filter off the insoluble potassium carbonate and potassium bromide salts using a Büchner funnel.
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Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to afford the pure 4-Bromo-4'-propoxy-1,1'-biphenyl as a white solid.
Chemical Reactivity & Key Transformations
The synthetic utility of 4-Bromo-4'-propoxy-1,1'-biphenyl is dominated by the reactivity of its carbon-bromine bond, which serves as a linchpin for constructing more elaborate molecular systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most important transformation for this class of compounds. It involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).[8][9] This reaction forms a new carbon-carbon bond with high efficiency and functional group tolerance.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Representative Suzuki Coupling Protocol
Objective: To synthesize 4'-propoxy-4-phenyl-1,1'-biphenyl from 4-Bromo-4'-propoxy-1,1'-biphenyl and phenylboronic acid.
Materials:
-
4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired terphenyl derivative.
Applications in Research and Development
Material Science: Liquid Crystal Precursors
The elongated, rigid structure of the propoxy-biphenyl unit makes it an ideal core for thermotropic liquid crystals.[10] The propoxy tail provides the necessary flexibility and influences the clearing point and mesophase type (e.g., nematic, smectic). By using Suzuki coupling to append other aromatic units to the bromo- end, researchers can synthesize complex, high-performance liquid crystal materials for applications in displays (LCDs) and optical sensors.[9]
Drug Discovery and Medicinal Chemistry
In drug discovery, 4-Bromo-4'-propoxy-1,1'-biphenyl serves as a versatile scaffold. The biphenyl motif is a known bioisostere for other aromatic systems and can be used to orient functional groups in specific vectors to optimize binding to biological targets.[2] The bromo-substituent allows for the introduction of diverse functionalities through cross-coupling, enabling the rapid generation of compound libraries for screening. The propoxy group can be used to tune the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the final drug candidate.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 4-Bromo-4'-propoxy-1,1'-biphenyl is not widely published, a hazard assessment can be made based on analogous compounds like 4-bromobiphenyl and 4-bromo-4'-hydroxybiphenyl.[11][12][13]
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
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Conclusion
4-Bromo-4'-propoxy-1,1'-biphenyl is a high-value chemical intermediate with a well-defined role in the advancement of materials science and pharmaceutical research. Its dual functionality allows for predictable and versatile reactivity, primarily through Williamson ether synthesis and palladium-catalyzed cross-coupling reactions. By understanding its core chemical properties, synthetic pathways, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to build complex molecules and accelerate innovation in their respective fields.
References
- Vertex AI Search. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Retrieved January 15, 2026.
-
The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- Vertex AI Search. (n.d.). The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. Retrieved January 15, 2026.
-
SpectraBase. (n.d.). 4-bromo-4'-propylbiphenyl [1H NMR]. Retrieved January 15, 2026, from [Link]
- Zhang, X. et al. (n.d.). Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid.
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PubChem. (n.d.). 4-Bromobiphenyl. Retrieved January 15, 2026, from [Link]
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Arctom Scientific. (n.d.). CAS NO. 154020-02-7 | 4-Bromo-4'-propoxy-1,1'-biphenyl. Retrieved January 15, 2026, from [Link]
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